4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene
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Overview
Description
4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73. This compound is characterized by the presence of a chloro-substituted phenyl ring, a sulfonamide group, and a dimethylamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene typically involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and dimethylamine groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene can be compared with other sulfonamide derivatives, such as:
[(5-Chloro-2-methylphenyl)sulfamoyl]methylamine: Similar structure but with a methyl group instead of a dimethylamine group.
[(5-Chloro-2-methylphenyl)sulfamoyl]ethylamine: Contains an ethyl group instead of a dimethylamine group.
[(5-Chloro-2-methylphenyl)sulfamoyl]propylamine: Contains a propyl group instead of a dimethylamine group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-(dimethylsulfamoylamino)-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-4-5-8(10)6-9(7)11-15(13,14)12(2)3/h4-6,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZRAZYYSKVQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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